molecular formula C20H12FNO4S B2423839 N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 897615-93-9

N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2423839
CAS No.: 897615-93-9
M. Wt: 381.38
InChI Key: RPBBYWQGXHGOEF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a dioxo-dihydroanthracene core, and a sulfonamide functional group

Properties

IUPAC Name

N-(4-fluorophenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBBYWQGXHGOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serves as a versatile scaffold in drug design, particularly for developing anticancer and anti-inflammatory agents . Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar anthracene structures have shown effectiveness against human tumor cells with mean GI50 values indicating potent antitumor activity .

Activity Type Cell Line IC50 (μM) Notes
AnticancerHT29 (Colon Cancer)< 1.98Significant growth inhibition
AnticancerJurkat T Cells< 1.61Enhanced by electron-donating groups

Materials Science

The compound's unique properties make it suitable for applications in organic semiconductors and other advanced materials. Its ability to form stable structures can lead to innovations in electronic devices and materials engineering.

Application Example

Studies indicate that the incorporation of this compound into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials . This makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Research

In biological research, this compound is utilized as a probe to study enzyme inhibition and protein-ligand interactions. Its ability to selectively bind to specific targets allows researchers to investigate various biochemical pathways.

Industrial Applications

In industrial settings, this compound can be used as a precursor for synthesizing specialty chemicals. Its chemical stability and reactivity make it valuable in producing various organic compounds.

Synthesis Pathways

The synthesis typically involves multiple steps starting from anthracene derivatives through reactions such as Friedel-Crafts acylation followed by sulfonation processes . This versatility allows for the generation of diverse chemical entities tailored for specific industrial needs.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
  • N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
  • N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Uniqueness

N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H14FNO5SC_{22}H_{14}FNO_5S, with a molecular weight of 423.4 g/mol. The structure features an anthracene core with a sulfonamide group and a fluorophenyl substituent, which may contribute to its biological activities.

Property Value
Molecular FormulaC22H14FNO5S
Molecular Weight423.4 g/mol
IUPAC NameThis compound
InChI KeyRIIJSYLMDXHEDY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form hydrogen bonds with active sites on proteins, while the anthracene core may participate in redox reactions. These interactions can modulate enzyme activities and influence various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in pancreatic cancer models .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related anthraquinone derivatives have demonstrated their effectiveness against various cancer cell lines.

  • In Vitro Studies :
    • Compounds were tested against pancreatic cancer cell lines (e.g., PANC-1 and MiaPaCa-2) showing IC50 values indicating potent cytotoxic effects.
    • Mechanisms include apoptosis induction and cell cycle arrest.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups.
    • Tumorigenicity was assessed through histopathological analysis.

Enzyme Inhibition

The compound has been evaluated for its effect on several enzymes:

  • Carbonic Anhydrase Inhibition : Research indicates that anthraquinone-based sulfonamides can effectively inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Case Studies

  • Study on Tumorigenic Activity :
    • A study investigated the tumorigenic potential of anthracene derivatives in newborn mice. Results indicated that certain derivatives had a higher incidence of pulmonary tumors compared to others, suggesting structure-activity relationships that could guide further development .
  • Comparative Analysis :
    • A comparative study of various anthraquinone derivatives revealed that modifications in the sulfonamide group significantly affected their biological activity and enzyme inhibition profiles .

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